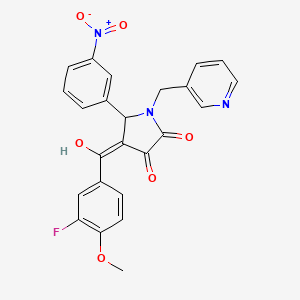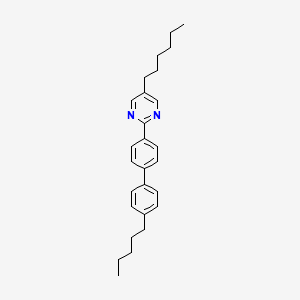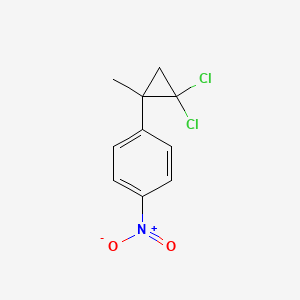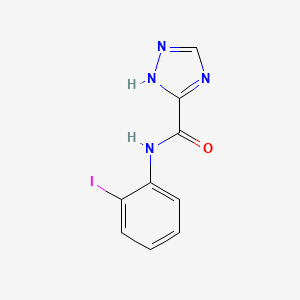![molecular formula C15H20N2O3S B5321946 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5321946.png)
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MMMP is a piperidinecarboxamide derivative that has been synthesized through a specific method.
作用機序
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide inhibits the activity of PKC and MMPs through its ability to bind to their active sites. It forms a covalent bond with the active site of PKC, preventing its activation and subsequent downstream signaling. Similarly, this compound binds to the active site of MMPs, preventing their activity and subsequent tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, reduces inflammation, and promotes neuronal survival. In vivo studies have shown that this compound reduces tumor growth and metastasis, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and specificity for PKC and MMPs. It also has a low toxicity profile and is readily available in its pure form. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations must be taken into consideration when designing experiments using this compound.
将来の方向性
There are several future directions for research on 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide. One area of interest is the development of this compound analogs with improved solubility and specificity for PKC and MMPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide has been synthesized through a specific method that involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with piperidine-4-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-dimethylformamide (DMF) as a solvent. The resulting product is purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide has potential applications in scientific research due to its ability to inhibit specific enzymes and proteins. It has been found to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and repair. These inhibitory effects make this compound a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-(2-methoxy-4-methylsulfanylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-13-9-11(21-2)3-4-12(13)15(19)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,5-8H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZYOANZIJVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)


![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)

![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)


![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)